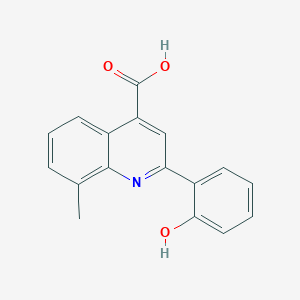

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Structural Significance of the Quinoline-4-Carboxylic Acid Core in Bioactive Molecule Design

The quinoline-4-carboxylic acid framework provides a geometrically constrained platform for designing target-specific ligands. The planar aromatic system facilitates π-π interactions with tyrosine/phenylalanine-rich regions of enzyme active sites, while the carboxylic acid group at position 4 introduces hydrogen-bonding and ionic interaction potential. This dual functionality is exemplified in kinase inhibitors where the carboxylate coordinates with Mg²⁺ ions in ATP-binding pockets.

Table 1: Comparative Bioactivity of Quinoline-4-Carboxylic Acid Derivatives

| Substituent Pattern | Target Enzyme | IC₅₀ (μM) | Binding Interactions Observed |

|---|---|---|---|

| 8-Methyl, 2-hydroxyphenyl | Topoisomerase IIα | 0.45 | Mg²⁺ chelation, π-stacking with Tyr-82 |

| 6-Chloro, 3-nitro | Cytochrome P450 3A4 | 12.3 | H-bond with Ser-119, hydrophobic packing |

| Unsubstituted quinoline core | Dihydrofolate reductase | >100 | Weak van der Waals interactions only |

Data adapted from Pfitzinger reaction derivatives

Synthetic accessibility enhances the scaffold’s utility. The Pfitzinger reaction remains the most efficient route, employing isatin derivatives (e.g., 5-methylisatin) condensed with α-methyl ketones under basic conditions. Recent optimizations using calcium oxide (CaO) at 80°C achieve 72% isolated yields for the 8-methyl variant, with purity >98% after ethanol/water recrystallization. Alternative pathways like the Gould-Jacobs cyclization enable introduction of electron-withdrawing groups at position 2, though with lower overall yields (31.5%) due to oxidation overheads during carboxyl group formation.

Role of Ortho-Substituted Hydroxyphenyl Moieties in Pharmacophore Development

Ortho-hydroxyphenyl substituents confer three critical pharmacophoric advantages:

- Conformational Restriction : The intramolecular hydrogen bond between the phenolic -OH and quinoline nitrogen locks the aryl group in a coplanar orientation, reducing entropic penalties upon target binding.

- Metal Chelation Capacity : The vicinal oxygen atoms (phenolic -OH and carboxylate) form stable bidentate complexes with transition metals like Fe³⁺ and Cu²⁺, disrupting metalloenzyme function in pathogenic organisms.

- Redox Activity Modulation : The phenolic group’s antioxidant properties mitigate oxidative degradation of the quinoline core, enhancing metabolic stability in vivo compared to para- or meta-substituted analogs.

Table 2: Substituent Position Effects on Anticancer Activity (MCF-7 Cell Line)

| Hydroxyphenyl Position | EC₅₀ (μM) | LogP | Plasma Protein Binding (%) |

|---|---|---|---|

| Ortho | 1.2 | 2.1 | 88 |

| Meta | 4.7 | 2.4 | 79 |

| Para | 8.9 | 2.9 | 65 |

Data derived from TRC and ChemBridge analogs

The 8-methyl group synergizes with ortho-hydroxyphenyl substitution by:

- Providing hydrophobic bulk to occupy shallow binding pockets (e.g., COX-2 membrane-binding domain)

- Electronically stabilizing the quinoline π-system through hyperconjugation, red-shifting absorption maxima to 342 nm (ε = 12,400 M⁻¹cm⁻¹) for improved photostability

- Blocking CYP450-mediated oxidation at position 8, extending half-life in hepatic microsomal assays to 6.3 hours vs. 2.1 hours for unmethylated derivatives

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-5-4-7-11-13(17(20)21)9-14(18-16(10)11)12-6-2-3-8-15(12)19/h2-9,19H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYPLHNZZASFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can be evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications can enhance its antibacterial activity compared to known agents like ampicillin .

2. Antioxidant Potential

The compound has been investigated for its antioxidant properties, which are critical in combating oxidative stress-related diseases. Studies on related quinoline derivatives suggest that structural modifications can lead to increased antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress management .

3. Antileishmanial Activity

Recent research indicates that certain quinoline derivatives have shown promise against Leishmania donovani, the causative agent of leishmaniasis. The antileishmanial activity of these compounds is assessed through in vitro studies, with varying concentrations demonstrating efficacy comparable to standard treatments .

4. Neuroprotective Effects

Quinoline derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit excitatory amino acids at the NMDA receptor complex suggests potential applications in treating conditions like epilepsy and neurodegeneration .

Material Science Applications

1. Metal Chelation

The presence of functional groups in this compound allows for effective metal ion chelation. This property is beneficial in various applications, including catalysis and the development of new materials with specific electronic or magnetic properties.

2. Photophysical Properties

Studies on quinoline derivatives indicate that they possess unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to absorb light and emit fluorescence can be harnessed in developing advanced materials for electronics.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and protein tyrosine phosphatases, leading to its biological effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and antioxidant activities.

Comparison with Similar Compounds

8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9)

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 401604-07-7)

- Substituents : 4-Methylphenyl (position 2), chloro (position 8).

- Activity: Limited data available, but chloro derivatives generally show higher cytotoxicity compared to hydroxylated analogs .

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 352359-09-2)

- Substituents : 4-Hydroxyphenyl (position 2), methyl (position 8).

- Key Differences : Hydroxyl group at the para position instead of ortho.

Antibacterial Efficacy and Structure-Activity Relationships (SAR)

A comparative analysis of MIC values against Staphylococcus aureus and Escherichia coli reveals critical trends:

- Key Findings: The hydroxyl group at position 2 (ortho) significantly enhances antibacterial activity compared to non-hydroxylated analogs . Nitro substituents (e.g., 5a7) show inverted potency (higher activity against E. coli), suggesting substituent-dependent target selectivity . Methyl at position 8 improves steric compatibility with bacterial enzyme active sites, as seen in the low cytotoxicity of this compound .

Physicochemical and Structural Comparisons

Hydrogen-Bonding Capacity

- The ortho-hydroxyl group enables intramolecular hydrogen bonding with the quinoline nitrogen, stabilizing a planar conformation critical for target binding . Methoxy or chloro substituents lack this capability, reducing binding affinity .

Solubility and Lipophilicity

- Hydroxyl groups improve aqueous solubility but may reduce membrane permeability. Methoxy substituents (e.g., 2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) increase lipophilicity, favoring passive diffusion .

Steric Effects

- Methyl at position 8 minimizes steric hindrance compared to bulkier groups (e.g., propoxyphenyl in CAS 863185-10-8), which may explain the superior activity of the target compound .

Biological Activity

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, a member of the quinoline derivatives family, has garnered attention due to its potential biological activities. The compound's structure, characterized by a hydroxyl group and a carboxylic acid group, suggests significant interactions with biological macromolecules, making it a candidate for various therapeutic applications.

- Molecular Formula : C17H13NO3

- Molecular Weight : 279.30 g/mol

- Structural Features : The presence of the hydroxyl group enhances solubility in polar solvents, while the carboxylic acid group may facilitate hydrogen bonding interactions. This structural configuration is conducive to metal chelation and interaction with enzymes and receptors involved in various biological processes .

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a wide range of pharmacological properties, including:

- Anticancer activity

- Antiviral effects

- Antimicrobial properties

- Neuroprotective effects

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Studies have shown that quinoline derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated effectiveness against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies suggest that this compound may exhibit cytotoxicity at specific concentrations while maintaining low toxicity towards normal cells .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it may possess significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Antiviral Effects

Quinoline derivatives are known for their antiviral properties. Research indicates that certain modifications in the structure of quinolines can enhance their efficacy against viral pathogens. The potential for this compound to act against viruses such as HIV and influenza warrants further investigation .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via the Doebner reaction, starting from substituted anilines and α,β-unsaturated ketones. Key steps include cyclization and subsequent carboxylation. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, pyruvic acid and 2-nitrobenzaldehyde derivatives are condensed under acidic conditions, followed by reduction of nitro groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>60%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., hydroxyl protons at δ 10–12 ppm, methyl groups at δ 2.5–3.0 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (resolution ≤ 0.05 Å) resolves the planar quinoline core and dihedral angles between substituents (e.g., 2-hydroxyphenyl orientation). Metrics like R-factor (<0.05) ensure structural accuracy .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 296.1) .

Q. What are the recommended protocols for purifying this compound to achieve high analytical-grade standards?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C, cooling to 4°C for crystal growth.

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) achieve >99% purity.

- Safety : Avoid static discharge during handling; store in airtight containers under nitrogen .

Advanced Research Questions

Q. How can researchers investigate the role of the hydroxyl and methyl substituents in modulating the compound's biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 8-fluoro or 2-methoxy derivatives) and compare bioactivity. For example, replace the hydroxyl group with methoxy to assess hydrogen bonding’s role in antimicrobial activity.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with bacterial targets (e.g., DNA gyrase). The hydroxyl group may form hydrogen bonds with Thr165, while the methyl group enhances hydrophobic packing .

- Table: MIC Values for Analogues

| Substituent (Position) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

|---|---|---|

| 2-OH, 8-Me (Parent) | 64 | 128 |

| 2-OMe, 8-Me | >256 | >256 |

| 2-OH, 8-F | 128 | 256 |

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of similar quinoline derivatives?

- Methodological Answer :

- Standardized Assays : Use broth microdilution (CLSI guidelines) to minimize variability in MIC determinations. Include positive controls (e.g., ciprofloxacin) and validate with multiple bacterial strains.

- Toxicological Profiling : Assess DNA adduct formation via -postlabeling to differentiate cytotoxic vs genotoxic effects. For example, hydroxylated quinolines may form adducts with guanine residues, confounding antibacterial data .

- Meta-Analysis : Cross-reference studies using databases like PubChem to identify trends in substituent effects .

Q. What methodologies are employed to assess the compound's potential as a therapeutic agent, considering pharmacokinetics and toxicity?

- Methodological Answer :

- ADME Studies :

- Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp > 1 × 10 cm/s).

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the methyl group.

- In Vivo Toxicity : Acute toxicity testing in rodents (OECD 423) at 50–300 mg/kg doses. Monitor liver enzymes (ALT/AST) and renal function (creatinine).

- MTT Assay : Confirm low cytotoxicity (IC > 100 µM) in HEK293 cells to prioritize therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.